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An In-depth Technical Guide to the Theoretical and Computational Studies of 1,3-
Dimethyladamantane

Introduction

1,3-Dimethyladamantane (1,3-DMA) is a saturated polycyclic hydrocarbon belonging to the

diamondoid family.[1] Characterized by a rigid, cage-like tricyclic structure with two methyl

groups at the bridgehead positions, its molecular formula is C₁₂H₂₀.[1][2] This unique and

stable structure makes 1,3-Dimethyladamantane a subject of significant interest in various

scientific fields.[3] It serves as a valuable model compound for studying the properties and

reactivity of strained ring systems and is a crucial building block in organic synthesis.[1][3]

Notably, it is a key intermediate in the synthesis of Memantine, a pharmaceutical agent used in

the treatment of Alzheimer's disease.[1][4]

This technical guide provides a comprehensive overview of the theoretical and computational

approaches used to investigate the structural, spectroscopic, and thermodynamic properties of

1,3-Dimethyladamantane. It is intended for researchers, scientists, and drug development

professionals seeking a deeper understanding of this molecule's characteristics.
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The adamantane cage is a highly stable and symmetric hydrocarbon framework. The addition

of methyl groups at the 1 and 3 positions introduces specific steric and electronic effects that

influence its overall properties. The molecular structure is spatially symmetrical, which

contributes to its high stability compared to its isomers like perhydroacenaphthene.[5]

Table 1: General and Physicochemical Properties of 1,3-Dimethyladamantane

Property Value Reference

IUPAC Name 1,3-dimethyladamantane [2]

CAS Number 702-79-4 [6]

Molecular Formula C₁₂H₂₀

Molecular Weight 164.29 g/mol

Appearance Clear colourless liquid [4]

Melting Point -30 °C [4]

Boiling Point 201.5 °C [4]

Density 0.886 g/mL at 25 °C

Refractive Index n20/D 1.478

Flash Point 53 °C (127.4 °F) - closed cup

| Solubility | Low solubility in polar solvents (e.g., water); higher solubility in non-polar organic

solvents (e.g., hexane, toluene).[3] |[3] |

Computational Methodologies
A variety of computational methods are employed to model the properties of 1,3-
Dimethyladamantane. These theoretical approaches provide insights that complement

experimental findings.

Density Functional Theory (DFT): This is a quantum mechanical method widely used to

predict the electronic structure of molecules. For 1,3-DMA, DFT is ideal for geometry

optimization to find the lowest energy structure, calculation of vibrational frequencies (to
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predict IR and Raman spectra), and prediction of NMR chemical shifts. Common

functional/basis set combinations for molecules of this type include B3LYP/6-31G(d,p).

Molecular Mechanics (MM): This method uses classical physics to model molecular systems.

It is computationally less expensive than DFT, making it suitable for rapid conformational

analysis and for studying larger systems involving 1,3-DMA.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic

behavior of 1,3-DMA over time. This can provide insights into its conformational flexibility,

interactions with solvents, and thermodynamic properties in the condensed phase.
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Caption: General computational workflow for studying 1,3-Dimethyladamantane.

Theoretical and Experimental Data
Crystallographic and Structural Data
Experimental structural data for 1,3-DMA has been determined by X-ray diffraction.[7][8] At low

temperatures, it exists in a monoclinic phase, which transforms into a hexagonal plastic phase

at higher temperatures.[7][8] These experimental values are critical for validating the accuracy

of computational geometry optimizations.

Table 2: Crystal Structure Data for 1,3-Dimethyladamantane (Low-Temperature Phase)

Parameter Value Reference

Crystal System Monoclinic [2][7][8]

Space Group P 1 21/c 1 [2][7][8]

a 7.7576 Å [2]

b 12.0856 Å [2]

c 11.7068 Å [2]

α 90.0000° [2]

β 112.271° [2]

γ 90.0000° [2]

Z 4 [2]

| Temperature | 120 K |[8] |

Spectroscopic Data
Spectroscopic data provides a fingerprint of the molecule's structure and bonding.

Experimental spectra are available from various sources and can be accurately predicted using

computational methods.
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Table 3: Availability of Experimental Spectra for 1,3-Dimethyladamantane

Spectrum Type Source/Database Notes

¹H NMR
Sigma-Aldrich,
ChemicalBook

Spectrum available in
CDCl₃ solvent.[2][9][10]

¹³C NMR ChemicalBook Data available.[9]

Mass Spectrometry (MS) NIST Chemistry WebBook
Electron Ionization (EI) mass

spectrum available.[2][11]

| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem | Vapor phase IR spectrum

available.[2][6] |

Thermodynamic and Kinetic Data
The thermal stability of 1,3-DMA is a critical property, particularly for its application as a high

energy-density fuel.[12] Studies have investigated its thermal decomposition kinetics.

Table 4: Thermal Decomposition Kinetics of 1,3-Dimethyladamantane

Parameter Value Conditions Reference

Activation Energy

(Eₐ)
183 kJ·mol⁻¹

Batch reactor, 693-
743 K

[12]

Pre-exponential

Factor (A)
2.39 × 10⁷ s⁻¹

Batch reactor, 693-

743 K
[12]

Rate Constant (k) 4.00 × 10⁻⁷ s⁻¹ at 693 K [12]

| Rate Constant (k) | 35.19 × 10⁻⁷ s⁻¹ | at 743 K |[12] |

A proposed mechanism for the thermal decomposition involves a combination of isomerization,

hydrogen transfer, β-scission, and dehydrogenation to yield products like toluene and xylene.

[12]
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Logical Relationships and Synthetic Pathways
The structure of 1,3-DMA dictates its physical properties and its utility as a synthetic precursor.
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Caption: Relationship between 1,3-DMA's structure, properties, and applications.

1,3-Dimethyladamantane is not only studied for its intrinsic properties but also as a key

starting material. Its synthesis often involves the rearrangement of other polycyclic

hydrocarbons.
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Caption: Synthesis of 1,3-DMA and its use as a precursor for Memantine.

Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing

research.

X-ray Crystallography
This protocol is based on the study of polymorphism in 1,3-disubstituted adamantanes.[7][8]

Crystal Growth: Single crystals of 1,3-DMA suitable for X-ray diffraction are typically grown

by slow evaporation of a solution or by sublimation.

Data Collection: A selected crystal is mounted on a goniometer head. The sample is cooled

to a low temperature (e.g., 120 K) to reduce thermal motion. Data is collected using a
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diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is solved using direct

methods or Patterson methods and then refined using full-matrix least-squares on F². All

non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in

calculated positions.

Differential Scanning Calorimetry (DSC)
DSC is used to study the phase transitions of 1,3-DMA.[7][8]

Sample Preparation: A small amount of 1,3-DMA (typically 5-10 mg) is hermetically sealed in

an aluminum pan. An empty sealed pan is used as a reference.

Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated

and cooled at a controlled rate (e.g., 5-10 K/min) over the temperature range of interest.

Data Analysis: The heat flow to the sample is measured relative to the reference.

Endothermic and exothermic events, such as melting and phase transitions, appear as

peaks in the DSC thermogram. The temperature and enthalpy of these transitions are

determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a standard protocol for obtaining ¹H and ¹³C NMR spectra.[10]

Sample Preparation: Approximately 5-15 mg of 1,3-Dimethyladamantane is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.

Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency

pulses and recording the resulting free induction decay (FID). A sufficient number of scans

are averaged to obtain a good signal-to-noise ratio.
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Processing: The FID is Fourier transformed to produce the frequency-domain NMR

spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the

residual solvent peak or tetramethylsilane).

Conclusion
1,3-Dimethyladamantane is a molecule of considerable theoretical and practical importance.

Computational studies, particularly those employing DFT methods, provide powerful tools for

predicting its structural, spectroscopic, and thermodynamic properties, offering excellent

correlation with experimental data obtained from techniques like X-ray crystallography, DSC,

and NMR. The synergy between theoretical calculations and experimental validation has

deepened our understanding of this rigid hydrocarbon, reinforcing its role as a model system

and as a vital intermediate in the synthesis of pharmaceuticals and advanced materials. Future

studies may focus on more complex phenomena, such as its behavior at interfaces, its role in

self-assembled monolayers, and the computational design of new derivatives with tailored

properties for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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